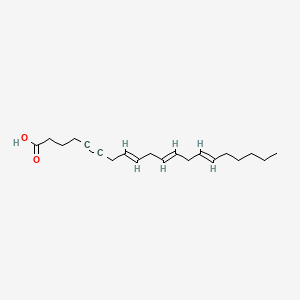
5, 6-Dehydroarachidonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5, 6-Dehydroarachidonic acid is a long-chain fatty acid analog of arachidonic acid, where the 5,6 double bond is replaced with an acetylene group . This compound is known for its role as an inhibitor of 5-lipoxygenase, an enzyme involved in the biosynthesis of leukotrienes . It has a molecular formula of C20H30O2 and a molecular weight of 302.45 g/mol .
Preparation Methods
The synthesis of 5, 6-Dehydroarachidonic acid typically involves the modification of arachidonic acid. The reaction conditions often involve the use of ethanol as a solvent and the process is carried out at low temperatures to maintain the stability of the compound
Chemical Reactions Analysis
5, 6-Dehydroarachidonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the acetylene group back to a double bond.
Substitution: The acetylene group can participate in substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
5, 6-Dehydroarachidonic acid has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of fatty acid analogs and their interactions with enzymes.
Mechanism of Action
The primary mechanism of action of 5, 6-Dehydroarachidonic acid involves the inhibition of 5-lipoxygenase. This enzyme is responsible for the conversion of arachidonic acid to leukotrienes, which are inflammatory mediators . By inhibiting 5-lipoxygenase, this compound reduces the production of leukotrienes, thereby modulating inflammatory responses . The molecular targets include the active site of 5-lipoxygenase, where the compound binds and prevents the enzyme’s activity .
Comparison with Similar Compounds
5, 6-Dehydroarachidonic acid can be compared with other fatty acid analogs, such as:
Arachidonic acid: The parent compound, which has a double bond at the 5,6 position instead of an acetylene group.
Eicosapentaenoic acid: Another long-chain fatty acid with multiple double bonds, but without the acetylene modification.
Docosahexaenoic acid: A long-chain polyunsaturated fatty acid with six double bonds, commonly found in fish oil.
The uniqueness of this compound lies in its acetylene group at the 5,6 position, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C20H30O2 |
|---|---|
Molecular Weight |
302.5 g/mol |
IUPAC Name |
(8E,11E,14E)-icosa-8,11,14-trien-5-ynoic acid |
InChI |
InChI=1S/C20H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13H,2-5,8,11,14,17-19H2,1H3,(H,21,22)/b7-6+,10-9+,13-12+ |
InChI Key |
GIOQWSLKUVKKAO-YHTMAJSVSA-N |
Isomeric SMILES |
CCCCC/C=C/C/C=C/C/C=C/CC#CCCCC(=O)O |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC#CCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















